Home > Products > Screening Compounds P97204 > Dabigatran acyl-beta-D-glucuronide
Dabigatran acyl-beta-D-glucuronide - 1015167-40-4

Dabigatran acyl-beta-D-glucuronide

Catalog Number: EVT-1478391
CAS Number: 1015167-40-4
Molecular Formula: C31H33N7O9
Molecular Weight: 647.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dabigatran acyl-β-D-glucuronide is a major active metabolite of the thrombin inhibitor dabigatran. The prodrug of dabigatran, dabigatran etexilate, is hydrolyzed by plasma esterases to form dabigatran, which is metabolized primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 to form dabigatran acyl-β-D-glucuronide. Dabigatran acyl-β-D-glucuronide increases activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma equipotently to dabigatran.
Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt is the major metabolite of Dabigatran in humans. Four isomeric acylglucuronides of Dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (β anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (α and β anomers).
Overview

Dabigatran acyl-beta-D-glucuronide is a significant active metabolite of the anticoagulant drug dabigatran, which is primarily used for preventing and treating thromboembolic disorders. This compound is formed through the metabolic process of dabigatran, specifically via glucuronidation, a biochemical modification that enhances its solubility and facilitates excretion from the body. The primary enzyme responsible for this transformation is the uridine 5'-diphospho-glucuronosyltransferase isoform UGT2B15.

Source

Dabigatran acyl-beta-D-glucuronide is synthesized in the human body from dabigatran, which itself is administered as a prodrug, dabigatran etexilate. Upon administration, dabigatran etexilate is hydrolyzed by plasma esterases to produce dabigatran. Subsequently, dabigatran undergoes glucuronidation to yield dabigatran acyl-beta-D-glucuronide, predominantly in the liver and intestines .

Classification

Dabigatran acyl-beta-D-glucuronide falls under the category of pharmaceutical metabolites. It is classified as a thrombin inhibitor due to its role in modulating coagulation pathways by inhibiting thrombin activity.

Synthesis Analysis

Methods

The synthesis of dabigatran acyl-beta-D-glucuronide involves enzymatic glucuronidation reactions. The primary synthetic route utilizes human hepatic and intestinal microsomes, which contain the necessary UGT enzymes.

Technical Details

  1. Enzymatic Reaction: The reaction is catalyzed by UGT enzymes, particularly UGT1A9, UGT2B7, and UGT2B15.
  2. Reaction Conditions: Optimal conditions for synthesis include controlled temperature and pH to maximize yield and purity.

The glucuronidation process typically results in high conversion rates of dabigatran to its acyl-glucuronide form, ensuring efficient production for pharmacological applications .

Molecular Structure Analysis

Structure

Dabigatran acyl-beta-D-glucuronide has a complex molecular structure characterized by:

  • Molecular Formula: C31H33N7O9
  • Molecular Weight: 647.645 g/mol
  • Structural Features: The molecule contains multiple functional groups including amines, hydroxyls, and an acyl group linked to a glucuronic acid moiety.
Chemical Reactions Analysis

Reactions

Dabigatran acyl-beta-D-glucuronide participates in several key chemical reactions:

  1. Hydrolysis: This reaction leads to the cleavage of the glucuronic acid moiety from the compound, regenerating dabigatran and releasing glucuronic acid.
  2. Transacylation: In this process, the acyl group can be transferred to other molecules, forming various acylated products.

Technical Details

  • Hydrolysis Conditions: Typically occurs under physiological conditions (pH ~7.4), facilitated by enzymes such as beta-glucuronidases.
  • Transacylation Conditions: Varies depending on the acceptor molecule involved in the reaction .
Mechanism of Action

Process

Dabigatran acyl-beta-D-glucuronide exerts its anticoagulant effect primarily through inhibition of thrombin. This action prevents the conversion of fibrinogen into fibrin, thereby disrupting clot formation.

Data

  • Pharmacokinetics: The compound has similar pharmacokinetic properties to its parent drug, with both exhibiting effects on activated partial thromboplastin time (aPTT).
  • Biochemical Pathways: The metabolic pathway involving this compound includes its formation via UGT enzymes and subsequent actions on coagulation factors in the bloodstream .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents due to its glucuronic acid component.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (typically at +4°C).
  • Reactivity: Exhibits reactivity typical of acylated compounds, including susceptibility to hydrolysis under certain conditions .
Applications

Dabigatran acyl-beta-D-glucuronide has several scientific applications:

  • Pharmacological Research: Used extensively in studies related to anticoagulation therapy and drug metabolism.
  • Toxicology Studies: Investigated for its role in understanding adverse effects associated with dabigatran therapy.
  • Clinical Pharmacokinetics: Important for assessing drug interactions and individual variability in response to dabigatran therapy .

This comprehensive analysis highlights the significance of dabigatran acyl-beta-D-glucuronide within pharmacology and its vital role as a metabolite contributing to the therapeutic effects of dabigatran.

Chemical Structure and Physicochemical Properties

Structural Characterization of Dabigatran Acyl-β-D-glucuronide

Dabigatran acyl-β-D-glucuronide is the primary active metabolite of the direct thrombin inhibitor dabigatran, formed via hepatic glucuronidation. Its chemical structure comprises dabigatran covalently linked through a β-1-O-acyl bond to D-glucuronic acid. The molecular formula is C31H33N7O9, with a molecular weight of 647.64 g/mol [2] [3] [8]. The IUPAC name, (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its stereochemical complexity [2] [8].

Key structural features include:

  • Retention of dabigatran’s benzimidazole core and thrombin-binding pharmacophore.
  • Esterification at the carboxyl group of dabigatran’s β-alanine moiety with the anomeric carbon (C1) of glucuronic acid.
  • β-configuration at the glycosidic bond, confirmed by NMR spectroscopy [6].

Table 1: Key Molecular Descriptors of Dabigatran Acyl-β-D-glucuronide

PropertyValueSource
Molecular FormulaC31H33N7O9 [2] [8]
Molecular Weight647.64 g/mol [2] [8]
InChI KeyCSZFDMHIDSUHPI-KWONYSJQSA-N [2]
Melting Point>155°C (decomposition) [8]
Aqueous SolubilityLow (soluble in DMSO/methanol/water with heating) [8]

Physicochemical Stability Under Physiological Conditions

Dabigatran acyl-β-D-glucuronide exhibits limited stability in physiological conditions due to its acylglucuronide moiety. In aqueous solutions (pH 7.4, 37°C), the β-1-O-acyl bond undergoes non-enzymatic hydrolysis and acyl migration:

  • Hydrolysis: Regenerates active dabigatran (minor pathway).
  • Acyl migration: Forms positional isomers (2-O-, 3-O-, and 4-O-acylglucuronides) via intramolecular transesterification. These isomers retain the ester linkage but exhibit α/β anomerization at the glucuronic acid C1 carbon [6].

The half-life of the parent 1-O-acylglucuronide is approximately 1 hour under physiological conditions (37°C, pH 7.4). This rapid degradation complicates analytical quantification and necessitates careful sample handling (e.g., immediate freezing, acidic stabilizers) [6] [8]. Factors influencing stability include:

  • pH: Degradation accelerates under alkaline conditions.
  • Temperature: Stability decreases markedly above 4°C.
  • Matrix effects: Plasma/serum may slightly stabilize the compound compared to buffer [6].

Table 2: Stability Profile of Dabigatran Acyl-β-D-glucuronide

ConditionDegradation PathwayHalf-LifePrimary Products
pH 7.4, 37°C (buffer)Acyl migration~1 hour2-O-, 3-O-, 4-O-acylglucuronides
pH 7.4, 37°C (plasma)Hydrolysis & migrationSlightly prolongedDabigatran, positional isomers
pH 2.0, 4°CMinimal degradation>24 hoursNone

Comparative Analysis with Dabigatran and Other Isomeric Acylglucuronides

Pharmacological Activity: Despite structural modifications, dabigatran acyl-β-D-glucuronide demonstrates equipotent anticoagulant activity to its parent compound, dabigatran. Both comparably prolong activated partial thromboplastin time (aPTT) in human platelet-poor plasma, indicating preserved thrombin inhibition [2] [6]. Positional isomers (2-O-, 3-O-, 4-O-acylglucuronides) show similar potency, suggesting the glucuronide moiety does not sterically hinder dabigatran’s interaction with thrombin [6].

Structural Differences:

  • Dabigatran: Contains a free carboxyl group on its β-alanine chain, enhancing polarity.
  • 1-O-acylglucuronide: Esterifies the carboxyl group with glucuronic acid, increasing molecular weight by ~194 Da and adding multiple hydrogen-bonding sites.
  • Positional isomers: Identical atomic composition to the 1-O-acylglucuronide but differ in the attachment position on the glucuronic acid ring (C2, C3, or C4). These isomers exhibit greater stability but similar pharmacological profiles [6] [8].

Metabolic and Kinetic Behavior:

  • Formation: Hepatic UGTs (primarily UGT2B15, with minor contributions from UGT1A9 and UGT2B7) catalyze the conjugation of dabigatran with glucuronic acid. Kinetic studies show Km values of 180–759 µM in human microsomes, indicating moderate enzyme affinity [6].
  • Elimination: The metabolite is excreted renally, with its polarity facilitating clearance. However, its instability leads to partial regeneration of dabigatran in circulation, contributing to net anticoagulant effects [6].

Table 3: Comparative Analysis of Dabigatran and Its Acylglucuronides

PropertyDabigatran1-O-AcylglucuronidePositional Isomers (2/3/4-O-)
Molecular FormulaC25H25N7O3C31H33N7O9C31H33N7O9
Molecular Weight471.52 g/mol647.64 g/mol647.64 g/mol
Key Functional GroupFree carboxylateβ-1-O-ester bond2/3/4-O-ester bonds
aPTT Prolongation ActivityPotentEquipotentEquipotent
Chemical StabilityHighLow (t1/2 = 1 h)Moderate to high
  • Dabigatran
  • Dabigatran acyl-β-D-glucuronide
  • Dabigatran 1-acylglucuronide
  • Dabigatran 2-O-acylglucuronide
  • Dabigatran 3-O-acylglucuronide
  • Dabigatran 4-O-acylglucuronide
  • Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt (noted where relevant)

Properties

CAS Number

1015167-40-4

Product Name

Dabigatran acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H33N7O9

Molecular Weight

647.6 g/mol

InChI

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1

InChI Key

CSZFDMHIDSUHPI-KWONYSJQSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Synonyms

N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester Trifluoroacetic Acid Salt

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.